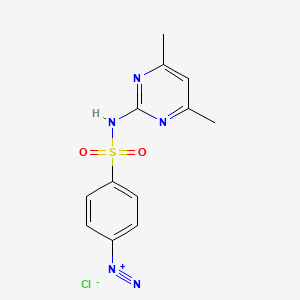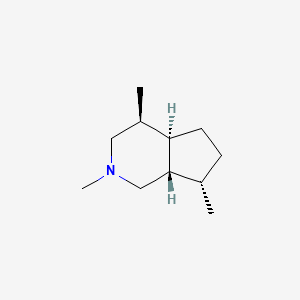
beta-Skytanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Skytanthine is a member of piperidines.
Aplicaciones Científicas De Investigación
Isolation and Structure Elucidation
Beta-Skytanthine, a monoterpenoid alkaloid, was first isolated from the Chilean member of the Apocynaceae family, Skytanthus acutus Meyen. The process of isolation and the structure elucidation of this alkaloid has been a significant area of study (Djerassi, Kutney, & Shamma, 1962).
Synthesis Techniques
Research has focused on the diastereoselective synthesis of Beta-Skytanthine using various chemical reactions. One such method is the intramolecular Pauson–Khand reaction, which has been instrumental in creating the stereogenic center of this alkaloid (Kaneda & Honda, 2008). Additionally, the Mitsunobu reaction has been utilized for the formation of heterocycles leading to the synthesis of Beta-Skytanthine (Tsunoda et al., 1996).
Organocatalytic Construction
The efficient organocatalytic construction of C4-alkyl substituted piperidines has been explored, which is significant in the synthesis of Beta-Skytanthine. This synthesis involves secondary amine catalyzed formal aza [3+3] cycloaddition reactions, demonstrating the complexity and specificity required in the formation of this compound (Shiomi, Sugahara, & Ishikawa, 2015).
Relation with Other Alkaloids
Beta-Skytanthine has been found to be structurally related to other alkaloids. For instance, the alkaloid kopsirachine, isolated from Kopsia dasyrachis Ridl, is composed of catechin and Beta-Skytanthine, highlighting the interconnected nature of various natural compounds (Homberger & Hesse, 1984).
Extraction and Separation Techniques
The application of phase-trafficking methods in natural products research has been instrumental for the separation of Beta-Skytanthine from organic plant extracts. This approach offers advantages over traditional extraction methods, such as reduced labor intensity and the use of smaller quantities of solvents (Araya, Montenegro, Mitscher, & Timmermann, 2010).
Propiedades
Número CAS |
24282-31-3 |
|---|---|
Nombre del producto |
beta-Skytanthine |
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
(4S,4aR,7S,7aS)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C11H21N/c1-8-4-5-10-9(2)6-12(3)7-11(8)10/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11-/m0/s1 |
Clave InChI |
HGTMGCDIPYGVKA-ZDCRXTMVSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@H]1CN(C[C@H]2C)C |
SMILES |
CC1CCC2C1CN(CC2C)C |
SMILES canónico |
CC1CCC2C1CN(CC2C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



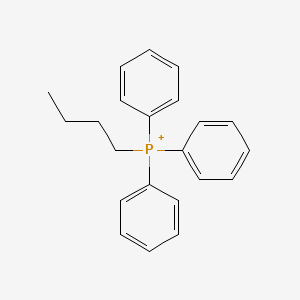
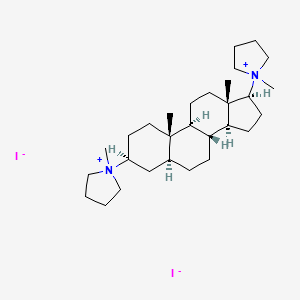
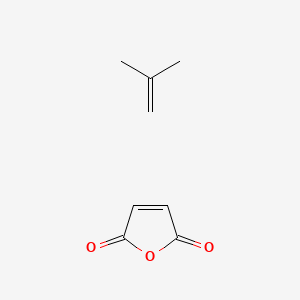
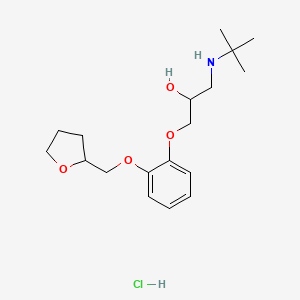
![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
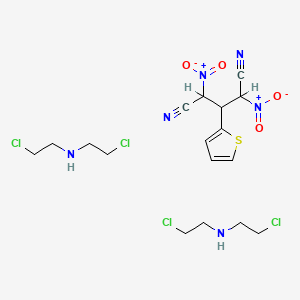
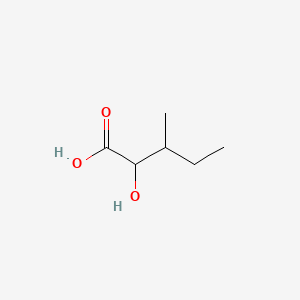
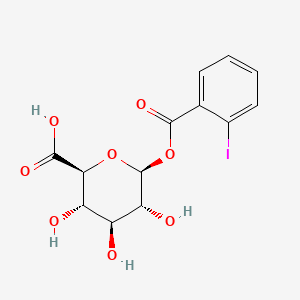
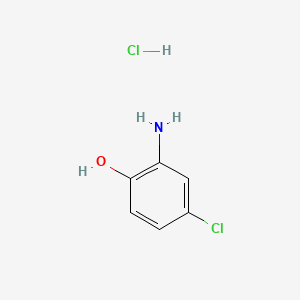
![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)
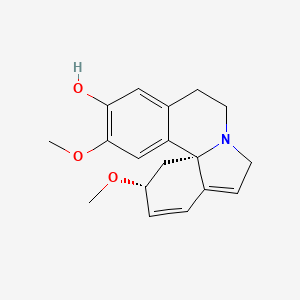
![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)
